(2-Fluoro-6-isopropoxyphenyl)methanol

Description

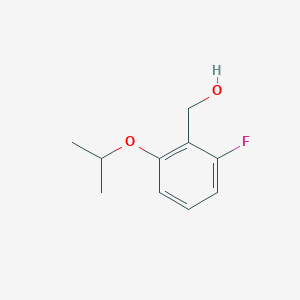

(2-Fluoro-6-isopropoxyphenyl)methanol (CAS: 2752940-46-6) is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO₂ and a molecular weight of 184.21 g/mol . Its structure features a fluorine atom at the ortho position (C2) and an isopropoxy group (-OCH(CH₃)₂) at the para position relative to the hydroxymethyl (-CH₂OH) group (Figure 1). The compound’s SMILES notation is CC(C)Oc1cccc(F)c1CO, reflecting its substitution pattern .

This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine and isopropoxy groups.

Properties

IUPAC Name |

(2-fluoro-6-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGHCBWNMGSILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Hydroxymethylation

Grignard reactions are widely employed for introducing hydroxymethyl groups to aromatic systems. A telescoped approach involving sequential Grignard formation and aldehyde reduction has been demonstrated for (5-fluoro-2-methoxyphenyl)methanol.

Procedure Overview :

-

Grignard Formation : 2-Bromo-4-fluoroanisole reacts with magnesium in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) at 30–40°C, catalyzed by diisobutylaluminum hydride (DIBAL-H).

-

Quenching with DMF : The Grignard intermediate is treated with dimethylformamide (DMF) at 45–55°C to yield the corresponding aldehyde.

-

Borohydride Reduction : Lithium borohydride (4M in THF) reduces the aldehyde to the primary alcohol at 23°C, followed by acidic quenching and solvent extraction.

Key Parameters :

-

Solvent selection (THF vs. 2-MeTHF) impacts reaction efficiency and environmental footprint.

Solvent and Crystallization Optimization

Solvent Systems for Reaction and Workup

Crystallization Protocol :

-

Crude alcohol is dissolved in toluene at 65–70°C.

-

n-Heptane is added gradually to induce crystallization, followed by cooling to 0°C over 3–5 h.

One-Pot vs. Stepwise Synthesis

One-Pot Methodology

Combining Grignard formation, aldehyde quenching, and reduction in a single reactor minimizes intermediate isolation:

Stepwise Approach

Isolating intermediates allows for quality control:

Scalability and Industrial Considerations

Large-Scale Crystallization

Waste Stream Management

-

Aqueous washes (sodium citrate, sodium bicarbonate) neutralize acidic byproducts.

-

Solvent recovery via distillation reduces environmental impact.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Microreactor systems for Grignard reactions enable faster heat dissipation and higher throughput, though unvalidated for the target compound.

Biocatalytic Reduction

Enzymatic reduction of ketones using alcohol dehydrogenases (ADHs) offers a stereoselective route, pending substrate compatibility studies.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: (2-Fluoro-6-isopropoxyphenyl)carboxylic acid.

Reduction: (2-Fluoro-6-isopropoxyphenyl)alkane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. The presence of the fluorine atom and isopropoxy group may enhance its biological activity by influencing lipophilicity and metabolic stability.

Case Study: Anticancer Activity

Recent studies have shown that analogues of (2-Fluoro-6-isopropoxyphenyl)methanol exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating hydroxymethyl derivatives found that compounds with similar structures demonstrated significant potency against K-Ras mutant tumor cells, indicating that modifications at the phenyl ring could lead to improved anticancer properties .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. In the context of (2-Fluoro-6-isopropoxyphenyl)methanol, SAR analyses have revealed:

- Hydroxymethyl Substituents : Compounds containing hydroxymethyl groups showed enhanced potency compared to their aldehyde counterparts, suggesting that this functional group plays a critical role in antitumor activity .

- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been linked to improved binding affinity and selectivity for target proteins, such as protein kinase DYRK1A .

Potential as an Allosteric Modulator

The compound's ability to act as an allosteric modulator has been explored in various studies. Allosteric modulators can enhance or inhibit the activity of enzymes or receptors without directly competing with the substrate. For example, modifications on the phenyl ring of related compounds have shown promising results in enhancing allosteric activity, which could be applicable to (2-Fluoro-6-isopropoxyphenyl)methanol .

Synthesis and Derivatives

The synthesis of (2-Fluoro-6-isopropoxyphenyl)methanol can be achieved through various chemical pathways, often involving the introduction of functional groups that enhance its pharmacological properties. The synthesis process can also yield derivatives that might possess improved efficacy or reduced toxicity.

Example Synthesis Pathway

- Starting Materials : Fluorinated phenols and isopropoxy reagents.

- Reagents : Use of Lewis acids or bases to facilitate nucleophilic substitutions.

- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly impact the yield of the desired product.

Data Tables

Mechanism of Action

The mechanism of action of (2-Fluoro-6-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The isopropoxy group may influence the compound’s solubility and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2-Fluoro-6-isopropoxyphenyl)methanol | 2752940-46-6 | C₁₀H₁₃FO₂ | 184.21 | -F (C2), -OCH(CH₃)₂ (C6), -CH₂OH (C1) |

| (2,3-Difluoro-6-methylphenyl)methanol | 286440-92-4 | C₈H₈F₂O | 170.15 | -F (C2, C3), -CH₃ (C6), -CH₂OH (C1) |

| (2-Fluoro-6-methoxy-4-methylphenyl)methanol | 2229187-30-6 | C₉H₁₁FO₂ | 168.18 | -F (C2), -OCH₃ (C6), -CH₃ (C4), -CH₂OH (C1) |

| (2-Fluoro-6-nitrophenyl)methanol | 1643-60-3 | C₇H₆FNO₃ | 171.13 | -F (C2), -NO₂ (C6), -CH₂OH (C1) |

Key Observations:

Substituent Effects: The isopropoxy group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃) groups .

Molecular Weight and Polarity: The nitro derivative (C₇H₆FNO₃) has the highest polarity due to the -NO₂ group, likely improving solubility in polar solvents . The methoxy-methyl derivative (C₉H₁₁FO₂) has a lower molecular weight than the isopropoxy analog, which may reduce steric hindrance in synthetic applications .

Fluorine Positioning :

- Fluorine at C2 is conserved across all compounds, suggesting a shared role in modulating electronic effects (e.g., dipole interactions, metabolic stability) .

Biological Activity

(2-Fluoro-6-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2. Its unique structure, featuring a fluorine atom and an isopropoxy group on a phenyl ring, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The compound is characterized by:

- Molecular Formula : C10H13FO2

- IUPAC Name : (2-fluoro-6-propan-2-yloxyphenyl)methanol

- Structural Features :

- Fluorine at the 2-position enhances biological interactions.

- Isopropoxy group at the 6-position influences solubility and bioavailability.

Antimicrobial Properties

Research has indicated that (2-Fluoro-6-isopropoxyphenyl)methanol exhibits significant antimicrobial activity. A study evaluating various fluorinated compounds found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of (2-Fluoro-6-isopropoxyphenyl)methanol has been explored in several studies. The compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation, particularly by reducing the expression of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

Recent investigations into the anticancer properties of (2-Fluoro-6-isopropoxyphenyl)methanol revealed promising results. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The observed effects included:

- Induction of mitochondrial reactive oxygen species (mROS).

- Activation of caspase pathways leading to programmed cell death.

The following table summarizes the findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12 | mROS generation, caspase activation |

| HCT116 | 15 | Apoptosis induction |

These results indicate that (2-Fluoro-6-isopropoxyphenyl)methanol may have significant potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various halogenated phenolic compounds, including (2-Fluoro-6-isopropoxyphenyl)methanol. The findings indicated superior efficacy against Gram-positive bacteria compared to its non-fluorinated counterparts, highlighting the role of fluorination in enhancing biological activity .

- Anti-inflammatory Mechanism : Another case study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. It was found that treatment with (2-Fluoro-6-isopropoxyphenyl)methanol significantly reduced paw swelling and inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory disorders .

Q & A

Q. How can researchers design a robust HPLC method for quantifying trace impurities in this compound?

- Methodological Answer: Optimize chromatographic conditions using a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient elution (methanol:water 50:50 to 90:10 over 20 min). Adjust pH (2.5–6.5) to enhance peak resolution of polar degradation products. Validate the method per ICH guidelines (precision ≤2% RSD, LOD ≤0.1%) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like cytochrome P450. Parameterize the compound using the CHARMM force field, and validate predictions with SPR (surface plasmon resonance) assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s toxicity in vitro vs. in silico models?

- Methodological Answer: Discrepancies may arise from metabolic activation not captured in silico. Conduct Ames tests (with S9 liver homogenate) to assess mutagenicity and compare with Toxtree predictions. Use high-content screening (HCS) to quantify mitochondrial toxicity in HepG2 cells, ensuring physiologically relevant dosing (1–100 µM) .

Q. What approaches reconcile variability in catalytic efficiency during asymmetric synthesis?

- Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under DOE (design of experiments) frameworks. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and apply multivariate regression to identify critical factors (e.g., solvent polarity, temperature). Cross-reference with in situ IR spectroscopy to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.